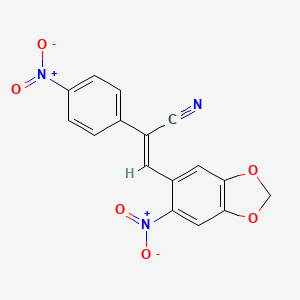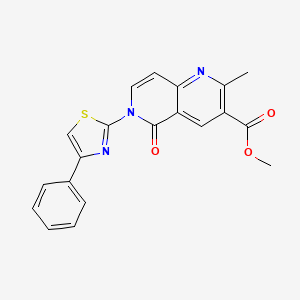
3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile, also known as NBDA, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile is not fully understood. However, studies have shown that 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile can inhibit the proliferation of cancer cells by inducing apoptosis. 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile has also been shown to inhibit the activity of certain enzymes involved in cancer progression.
Biochemical and Physiological Effects:
3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile has been shown to have low toxicity and low solubility in water. In vitro studies have shown that 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile can inhibit the growth of various cancer cell lines. 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile in lab experiments include its high purity, low toxicity, and its potential applications in various fields. The limitations of using 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile in lab experiments include its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile. One area of research is the development of new synthetic methods for 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile derivatives with improved solubility and bioactivity. Another area of research is the investigation of the mechanism of action of 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile and its potential as a therapeutic agent for various diseases. Finally, the use of 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile as a probe for studying protein-protein interactions is an area of research that has great potential for future discovery.
Conclusion:
In conclusion, 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. The synthesis method of 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile is simple and yields a high purity product. 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile has been studied for its potential applications in material science, medicinal chemistry, and chemical biology. The mechanism of action of 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile is not fully understood, but studies have shown that it can inhibit the proliferation of cancer cells. 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile has low toxicity and low solubility in water, which are advantages and limitations for lab experiments. Finally, future directions for research on 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile include the development of new synthetic methods, investigation of its mechanism of action, and its use as a probe for studying protein-protein interactions.
Synthesis Methods
3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile can be synthesized using a simple one-step reaction between 6-nitro-1,3-benzodioxole-5-carbaldehyde and 4-nitrophenylacetonitrile in the presence of a base. The reaction yields 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile as a yellow solid with a high purity.
Scientific Research Applications
3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile has been studied for its potential applications in various fields such as material science, medicinal chemistry, and chemical biology. In material science, 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile has been used as a building block for the synthesis of novel fluorescent materials. In medicinal chemistry, 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile has been studied for its potential as an anticancer agent. In chemical biology, 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile has been used as a probe to study protein-protein interactions.
properties
IUPAC Name |
(Z)-3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O6/c17-8-12(10-1-3-13(4-2-10)18(20)21)5-11-6-15-16(25-9-24-15)7-14(11)19(22)23/h1-7H,9H2/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUZJBQEUPEONU-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(6-Nitro-2H-1,3-benzodioxol-5-YL)-2-(4-nitrophenyl)prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B5219278.png)
![N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)cyclohexanecarboxamide](/img/structure/B5219279.png)



![2-chloro-6-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5219295.png)


![3-{(anilinocarbonyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amino}-N,N,N-trimethyl-1-propanaminium iodide](/img/structure/B5219317.png)

![bis(2-methoxyethyl) 4-[5-(2,3-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5219327.png)

![2-methyl-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5219348.png)
![N-[2-(tert-butylthio)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5219355.png)